Methanesulfonic acid 3-(3-trifluoromethylphenyl)propyl ester

Overview

Description

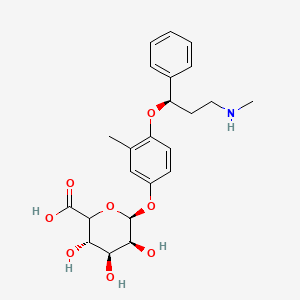

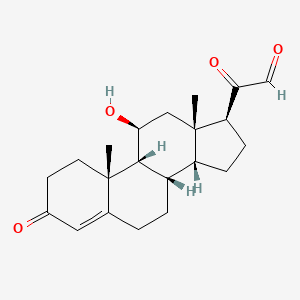

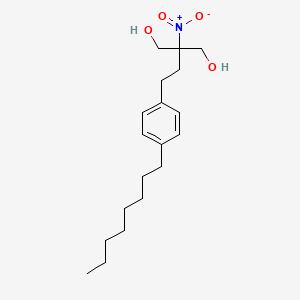

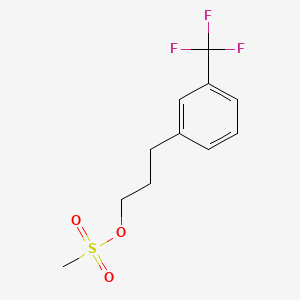

“Methanesulfonic acid 3-(3-trifluoromethylphenyl)propyl ester” is a chemical compound with the CAS Number: 21172-43-0 . It has a molecular weight of 282.28 . It is a solid at room temperature .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 282.28 and a molecular formula of C11H13F3O3S. It is stored in a refrigerator .Scientific Research Applications

Microwave-Assisted Esterification

An efficient microwave-assisted esterification protocol employs methanesulfonic acid supported on alumina as a catalyst. This method facilitates the synthesis of esters without solvents, offering good yields and purity with reduced reaction times. The process is notable for its simplicity and environmental friendliness, making it a valuable technique in organic synthesis (Fabián et al., 2014).

Selective Hydrolysis of Methanesulfonate Esters

Research on the selective hydrolysis of methanesulfonate esters reveals a methodology to selectively remove methanesulfonic acid esters without affecting carboxylate ester groups. This selective removal is critical in synthesizing certain pharmaceutical intermediates, showcasing the chemical's role in enhancing the purity and safety of drug compounds (Chan et al., 2008).

Genotoxicity Assessment

A study on the genotoxicity of methane-, benzene-, and toluenesulfonic acid esters, including methanesulfonic acid esters, highlights the importance of assessing the genotoxic potential of these compounds. The research employs computer-assisted structural considerations and in vitro approaches to evaluate the genotoxic properties, contributing to safety evaluations in drug synthesis (Glowienke et al., 2005).

Catalyst Recovery in Esterification

A study demonstrates the use of copper methanesulfonate as a catalyst in esterification processes. This catalyst is easily recoverable and exhibits excellent activity and reusability, offering an environmentally friendly alternative to traditional Lewis acid catalysts (Jiang, 2005).

Sulfinate Esters and Sulfinamides Synthesis

Research on the efficient synthesis of sulfinate esters and sulfinamides via activated esters of p-toluenesulfinic acid demonstrates the utility of methanesulfonic acid in facilitating these reactions. The study shows the selectivity and efficiency of methanesulfonic acid derivatives in organic synthesis, contributing to the development of new chemical processes (Gafur et al., 2018).

Mechanism of Action

Target of Action

Methanesulfonic Acid 3-(3-Trifluoromethylphenyl)Propyl Ester, also known as Cinacalcet Impurity 7, primarily targets the calcium-sensing receptors (CaSRs) . These receptors are expressed in various human organ tissues and play a crucial role in maintaining calcium homeostasis .

Mode of Action

This compound acts as a calcimimetic . It mimics the action of calcium on tissues by allosteric activation of the calcium-sensing receptor . This means it enhances the sensitivity of the CaSR to extracellular calcium, leading to a decrease in parathyroid hormone (PTH) secretion .

Biochemical Pathways

The activation of CaSRs by this compound leads to the inhibition of PTH secretion . PTH is a key hormone in the regulation of calcium levels in the body. By reducing PTH levels, this compound indirectly decreases serum calcium levels .

Pharmacokinetics

It is known that cinacalcet, the parent compound, is metabolized by multiple enzymes, primarily cyp3a4, cyp2d6, and cyp1a2 . The metabolites are primarily excreted via the kidneys . The terminal half-life of Cinacalcet is 30 to 40 hours .

Result of Action

The primary result of the action of this compound is the reduction of PTH levels, which in turn leads to a decrease in serum calcium levels . This can be beneficial in conditions such as secondary hyperparathyroidism and parathyroid carcinoma, where there is an overproduction of PTH .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (CYP3A4, CYP2D6, and CYP1A2) could potentially affect its metabolism . Additionally, the compound’s action may be affected in patients with hepatic impairment, as it has been shown that moderate or severe hepatic impairment can increase the exposure of Cinacalcet .

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O3S/c1-18(15,16)17-7-3-5-9-4-2-6-10(8-9)11(12,13)14/h2,4,6,8H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMKCYVXQLVAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.